molecular formula C25H24BrNO7 B11214095 Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11214095
M. Wt: 530.4 g/mol
InChI Key: SRBMTIHQGRLSES-UHFFFAOYSA-N
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Description

Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a benzoate ester, a tetrahydroisoquinoline moiety, and a bromofuran group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:

  • Formation of the Tetrahydroisoquinoline Core: : The initial step involves the synthesis of the tetrahydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a phenethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.

  • Introduction of the Bromofuran Group: : The bromofuran moiety can be introduced via a bromination reaction of a furan derivative. This step often requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.

  • Coupling Reactions: : The final step involves the coupling of the bromofuran and tetrahydroisoquinoline intermediates with the benzoate ester. This can be achieved through esterification or amidation reactions, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and bromination steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroisoquinoline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

  • Substitution: : The bromine atom in the bromofuran group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of tetrahydroisoquinoline derivatives with biological targets. Its bromofuran moiety may also facilitate the study of halogen bonding in biological systems.

Medicine

Potential medicinal applications include the development of new drugs targeting neurological disorders, given the presence of the tetrahydroisoquinoline core, which is known to interact with various neurotransmitter receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique combination of functional groups in its structure.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The tetrahydroisoquinoline moiety can mimic neurotransmitters, potentially modulating receptor activity. The bromofuran group may participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a tetrahydroisoquinoline core with a bromofuran group and a benzoate ester. This specific arrangement of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H24BrNO7

Molecular Weight

530.4 g/mol

IUPAC Name

methyl 4-[[2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C25H24BrNO7/c1-30-21-12-16-10-11-27(24(28)20-8-9-23(26)34-20)19(18(16)13-22(21)31-2)14-33-17-6-4-15(5-7-17)25(29)32-3/h4-9,12-13,19H,10-11,14H2,1-3H3

InChI Key

SRBMTIHQGRLSES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(O3)Br)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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